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Atazanavir sulfate, a protease inhibitor (Pl), is a critical component of combination
antiretroviral therapy (CART) for the management of HIV-1 infection.[1][2] Its efficacy can be
significantly influenced by co-administration with a pharmacokinetic enhancer, or "booster,"
most commonly low-dose ritonavir.[1][3] This guide provides an objective comparison of the
performance of boosted versus unboosted atazanavir, supported by experimental data from
clinical trials and observational studies.

Mechanism of Action: The Role of Ritonavir
Boosting

Atazanavir functions by selectively inhibiting HIV-1 protease, an enzyme essential for the
cleavage of viral polyproteins into functional proteins required for the maturation of infectious
virions.[4][5][6] By binding to the active site of the protease, atazanavir prevents this cleavage,
resulting in the production of immature, non-infectious viral particles.[6]

Ritonavir, also a protease inhibitor, is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4)
enzyme.[3][7] This enzyme is the primary pathway for the metabolism of atazanavir in the liver.
[1][5] By inhibiting CYP3AA4, ritonavir "boosts" atazanavir by increasing its plasma concentration
and prolonging its half-life.[3][7] This enhancement of atazanavir's pharmacokinetic profile is
the primary rationale for its use in a boosted regimen.[1]
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Efficacy in Clinical Trials: A Comparative Analysis

Multiple studies have demonstrated the superior virologic and immunologic responses
associated with ritonavir-boosted atazanavir compared to the unboosted formulation,
particularly in treatment-naive patients.

A prospective, randomized, open-label, 96-week study (Al424-089) in antiretroviral-naive HIV-
infected patients compared once-daily atazanavir 300 mg with ritonavir 100 mg (ATV300/RTV)
to atazanavir 400 mg (ATV400).[8] At week 48, the response rates (HIV RNA <400 copies/mL)
were comparable at 86% for the boosted regimen and 85% for the unboosted regimen.[8]
However, a greater proportion of patients receiving the boosted regimen achieved HIV RNA
suppression to less than 50 copies/mL by week 48 (75% vs 70%).[9] Furthermore, there were
fewer instances of virologic failure in the boosted arm (3 patients) compared to the unboosted
arm (10 patients).[8]

An observational cohort analysis at Kaiser Permanente and Group Health Cooperative
involving 443 antiretroviral-naive patients further supports the enhanced efficacy of the boosted
regimen.[10] This study found that boosted atazanavir use was associated with a greater
likelihood of achieving HIV RNA levels below 400 copies/mL, a more significant decrease in
HIV RNA, and a greater increase in CD4+ T-cell count over 52 weeks.[10]

For treatment-experienced patients, the benefits of boosting are also evident. An analysis of
354 patients in the atazanavir 'Early Access Program' observed a higher proportion of patients
achieving virologic success (HIV RNA suppression to less than 500 copies/ml) at both week 12
(66% vs 47%) and week 48 (86% vs 64%) for those on atazanavir/r compared with unboosted
atazanavir.[9]

However, for patients who have already achieved virologic suppression on a ritonavir-boosted
PI regimen, switching to unboosted atazanavir may be a viable simplification strategy. A meta-
analysis of five randomized controlled trials (n=1249) demonstrated no statistically significant

difference in maintaining virologic suppression (HIV RNA < 50 copies/mL) between those who
continued a boosted PI regimen and those who switched to unboosted atazanavir.[11]

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from comparative studies.
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Table 1: Virologic and Immunologic Outcomes in Treatment-Naive Patients

Boosted Atazanavir Unboosted
Outcome . Study
(ATVIr) Atazanavir (ATV)
HIV RNA < 400
_ 86% 85% Al424-089[8]
copies/mL at Week 48
HIV RNA < 50
_ 75% 70% Al424-089[9]
copies/mL at Week 48
Virologic Failure at ) )
3 patients 10 patients Al424-089[8]

Week 48

Odds Ratio for HIV
RNA < 400 ¢/mL

3.24 (p=0.008)

Kaiser/Group Health
Cohort[10]

Mean Decrease in
HIV RNA (log10/mL)

-0.37 greater
decrease (p=0.03)

Kaiser/Group Health
Cohort[10]

Mean Increase in
CDA4+ T-cell count

+59 greater increase

Kaiser/Group Health

=0.01 Cohort[10
(cells/uL) P ) [10]
Table 2: Virologic Outcomes in Treatment-Experienced Patients
Boosted Atazanavir Unboosted
Outcome . Study
(ATVIr) Atazanavir (ATV)
HIV RNA < 500 Early Access
_ 66% 47%
copies/mL at Week 12 Program[9]
HIV RNA < 500 Early Access
_ 86% 64%
copies/mL at Week 48 Program[9]

Virologic Rebound
(HIV RNA =50
copies/mL) in Switch
Study

7%

16% (comparator PI)

SWAN Study[12]
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Table 3: Key Safety and Tolerability Findings

Boosted Atazanavir Unboosted ]
Adverse Event . Study/Observation
(ATVIr) Atazanavir (ATV)

Adverse Event-
Related 8% <1% Al424-089[8]

Discontinuations

Elevated Total Greater increase Lower increase (+0.56  Kaiser/Group Health
Bilirubin (+1.21 mg/dL) mg/dL) Cohort[10]

Lipid Elevations Low Low Al424-089[8]
Reduction in Significant reduction

Cholesterol and - upon switching from Meta-analysis[11]
Triglycerides boosted PI

Experimental Protocols

Al424-089 Study: A Randomized Controlled Trial in
Treatment-Naive Patients[8]

o Study Design: A prospective, randomized, open-label, 96-week noninferiority study.
o Patient Population: Antiretroviral (ARV)-naive adults with HIV RNA levels >2000 copies/mL.
e Randomization: Patients were randomized on a 1:1 basis to one of two treatment arms.

e Treatment Arms:

[¢]

Boosted Arm: Atazanavir 300 mg once daily with ritonavir 100 mg once daily
(ATV300/RTV).

[¢]

Unboosted Arm: Atazanavir 400 mg once daily (ATV400).

[¢]

Both regimens also included lamivudine and an investigational extended-release
formulation of stavudine.
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» Primary Endpoint: The proportion of patients with an HIV RNA load <400 copies/mL at week
48.

e Secondary Endpoints: Included the proportion of patients with HIV RNA <50 copies/mL,
changes in CD4+ cell counts, and safety and tolerability assessments.

SWAN Study: A Switch Study in Virologically
Suppressed Patients[12]

o Study Design: A 48-week, open-label trial.

o Patient Population: HIV-positive patients with virologic suppression (HIV RNA load of <50
copies/mL for =23 months) on a stable Pl-based regimen (with or without ritonavir). Patients
with a history of virologic failure on a Pl-based regimen were excluded.

¢ Randomization: Patients were randomized 2:1.
e Treatment Arms:

o Switch Arm: Switch to atazanavir 400 mg per day (or atazanavir-ritonavir 300/100 mg per
day if receiving tenofovir).

o Continuation Arm: Continue their existing Pl regimen.

» Primary Endpoint: The proportion of patients who experienced virologic rebound (defined as
a confirmed HIV RNA load =50 copies/mL) through week 48.
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Caption: Mechanism of Atazanavir action and Ritonavir boosting.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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